2-{[2-Methyl-3-(4-nitrophenyl)-5-phenyl-4-(phenylcarbonyl)-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione
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Overview
Description
2-{[4-BENZOYL-2-METHYL-3-(4-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-2-FURANYL]IMINO}-1,3-DIPHENYL-1,3-PROPANEDIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-BENZOYL-2-METHYL-3-(4-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-2-FURANYL]IMINO}-1,3-DIPHENYL-1,3-PROPANEDIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of benzaldehyde derivatives with acetophenone derivatives in the presence of a base.
Nitration: Introduction of nitro groups into the aromatic rings using nitrating agents such as nitric acid and sulfuric acid.
Cyclization: Formation of the dihydrofuran ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-BENZOYL-2-METHYL-3-(4-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-2-FURANYL]IMINO}-1,3-DIPHENYL-1,3-PROPANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, ketones, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-BENZOYL-2-METHYL-3-(4-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-2-FURANYL]IMINO}-1,3-DIPHENYL-1,3-PROPANEDIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{[4-BENZOYL-2-METHYL-3-(4-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-2-FURANYL]IMINO}-1,3-DIPHENYL-1,3-PROPANEDIONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-BENZOYL-2-METHYL-3-(4-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-2-FURANYL]IMINO}-1,3-DIPHENYL-1,3-PROPANEDIONE shares similarities with other aromatic compounds containing benzoyl, nitro, and phenyl groups.
Thiazole Derivatives: Compounds like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibit similar structural features and biological activities.
Uniqueness
The uniqueness of 2-{[4-BENZOYL-2-METHYL-3-(4-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-2-FURANYL]IMINO}-1,3-DIPHENYL-1,3-PROPANEDIONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C39H28N2O6 |
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Molecular Weight |
620.6 g/mol |
IUPAC Name |
2-[[4-benzoyl-2-methyl-3-(4-nitrophenyl)-5-phenyl-3H-furan-2-yl]imino]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C39H28N2O6/c1-39(40-34(36(43)28-16-8-3-9-17-28)37(44)29-18-10-4-11-19-29)33(26-22-24-31(25-23-26)41(45)46)32(35(42)27-14-6-2-7-15-27)38(47-39)30-20-12-5-13-21-30/h2-25,33H,1H3 |
InChI Key |
BASHIZYUNGPHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])N=C(C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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